REACTION_CXSMILES
|
C(OC(=O)[NH:7][CH2:8][CH2:9][CH:10]1[CH2:15][C:14]([CH3:17])([CH3:16])[NH:13][C:12]([CH3:19])([CH3:18])[CH2:11]1)(C)(C)C>CO>[CH3:18][C:12]1([CH3:19])[CH2:11][CH:10]([CH2:9][CH2:8][NH2:7])[CH2:15][C:14]([CH3:17])([CH3:16])[NH:13]1
|
Name
|
[2-(2,2,6,6-Tetramethyl-piperidin-4-yl)-ethyl]-carbamic acid tert-butyl ester
|
Quantity
|
240 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NCCC1CC(NC(C1)(C)C)(C)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
dichloromethane (10.5 mL) and HCl (g) is bubbled for 5 minutes
|
Duration
|
5 min
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture is concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(NC(CC(C1)CCN)(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 219 mg | |
YIELD: CALCULATEDPERCENTYIELD | 140.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |